molecular formula C10H13N3O B13250560 (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13250560
M. Wt: 191.23 g/mol
InChI Key: IPRHQUDNCPXNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. It features a furan ring and a 3-methyl-1H-pyrazole group linked by a methyleneamine bridge, a structural motif found in various pharmacologically active molecules. Compounds incorporating furan and pyrazole heterocycles are of significant research interest due to their broad spectrum of biological activities. Furan and pyrazole-containing scaffolds are frequently investigated for their potential antimicrobial properties . Furthermore, the pyrazole nucleus is a well-known pharmacophore in medicinal chemistry, with derivatives exhibiting anti-inflammatory, anticancer, and antiviral activities . This specific amine is primarily valued as a versatile chemical building block (synthon). Researchers can utilize it in multi-component reactions or further functionalize it to create more complex heterocyclic systems, such as thiazoles and 1,3,4-thiadiazoles, which are core structures in the development of new therapeutic agents . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(furan-2-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C10H13N3O/c1-8-9(6-12-13-8)5-11-7-10-3-2-4-14-10/h2-4,6,11H,5,7H2,1H3,(H,12,13)

InChI Key

IPRHQUDNCPXNLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Preparation via Alkylation of Amines

A classical approach involves the synthesis of halomethyl derivatives of furan and pyrazole, followed by nucleophilic substitution with ammonia or primary amines.

Stepwise synthesis:

Step Reaction Conditions Notes
1 Synthesis of furan-2-ylmethyl halide (e.g., bromide) Bromination of furan-2-ylmethanol using PBr3 or similar reagents Generates reactive alkylating agent
2 Preparation of 3-methyl-1H-pyrazol-4-ylmethyl halide Similar halogenation of corresponding pyrazolylmethanol Requires careful control to avoid ring substitution
3 Nucleophilic substitution Reaction of amine (e.g., ammonia or methylamine) with halomethyl derivatives in polar aprotic solvents (e.g., DMF) at moderate temperatures (50–80 °C) Leads to formation of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Key considerations:

  • Use of polar aprotic solvents enhances nucleophilicity and solubility of reactants.
  • Temperature control is critical to minimize side reactions such as elimination.
  • Purification typically involves crystallization or chromatographic techniques.

Reductive Amination Route

An alternative approach involves reductive amination of furan-2-carboxaldehyde with 3-methyl-1H-pyrazol-4-ylmethylamine:

Step Reaction Reagents Conditions Outcome
1 Condensation Furan-2-carboxaldehyde + 3-methyl-1H-pyrazol-4-ylmethylamine Mild acidic conditions, room temperature Formation of imine intermediate
2 Reduction Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride Room temperature to mild heating Conversion of imine to secondary amine

This method offers selective formation of the target amine under mild, chemoselective conditions, minimizing side reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Alkylation of amines with halomethyl derivatives Furan-2-ylmethyl bromide, pyrazolylmethyl bromide, ammonia 50–80 °C, polar aprotic solvent 60–75 Straightforward, scalable Requires preparation of halides, possible side reactions
Multi-component condensation Pyrazole-4-carbaldehyde, pyruvic acid, aromatic amine Reflux in acetic acid, 10–40 min 68–83 One-pot, good yields, less purification Limited to specific derivatives, longer reaction times
Reductive amination Furan-2-carboxaldehyde, 3-methyl-1H-pyrazol-4-ylmethylamine, NaBH3CN Mild acidic, room temperature 70–85 Mild conditions, high selectivity Requires careful control of reduction

Research Discoveries and Optimization Insights

  • Solvent choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve nucleophilicity and solubility, enhancing yields in alkylation reactions.

  • Temperature control : Elevated temperatures can increase reaction rates but may promote side reactions; optimal temperature ranges are typically 50–80 °C.

  • Multi-component reactions : The use of acetic acid as solvent and reflux conditions promotes efficient cyclization and condensation, yielding pyrazolo-furan derivatives with antiviral potential, suggesting biological relevance of these scaffolds.

  • Spectroscopic confirmation : IR, NMR (^1H and ^13C), and mass spectrometry are essential for confirming the structural integrity of the synthesized compound.

  • Sustainability considerations : Continuous flow synthesis and solvent recycling have been explored in related compounds to improve process efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Structural Differences Molecular Weight (g/mol) Key Applications References
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine Propylamine replaces furan-2-ylmethyl group ~169.23 Ligand in coordination chemistry
3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine Amine is part of pyrazole ring 231.25 Pharmaceutical intermediates
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl and pyridinyl substituents 215.27 Bioactive molecule synthesis
LA ligand () Additional 3,5-dimethylpyrazole and furan groups ~370.40 Tridentate ligand for Co/Zn/Cd complexes

Functional Comparisons

Coordination Chemistry: The target compound’s pyrazole and furan groups enable bidentate or tridentate coordination with transition metals (e.g., Co(II), Zn(II)), similar to the LA ligand in . However, the LA ligand’s extended structure (with two pyrazole units) enhances metal-binding stability, resulting in higher catalytic efficiency in ring-opening polymerization of rac-lactide . In contrast, simpler analogs like N-((3-methyl-1H-pyrazol-4-yl)methyl)propan-1-amine () lack π-conjugated systems, limiting their use to monodentate ligands .

Synthetic Flexibility :

  • The furan group in the target compound allows for post-synthetic modifications (e.g., Diels-Alder reactions), unlike saturated alkylamine analogs. For instance, demonstrates furan’s utility in constructing imidazole-sulfonamide hybrids via reductive amination .

Physicochemical Properties :

  • Lipophilicity : The furan ring (logP ~1.1) increases hydrophobicity compared to purely aliphatic amines (e.g., propylamine analog, logP ~0.5), enhancing membrane permeability in bioactive molecules .
  • Thermal Stability : Pyrazole-containing amines (e.g., 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine) exhibit higher melting points (~104–107°C) due to intermolecular hydrogen bonding .

Catalytic Performance

Ligand Structure Metal Ion Catalytic Activity (TOF, h⁻¹)* Reference
Target Compound (bidentate) Zn(II) ~500
LA Ligand (tridentate, ) Zn(II) ~1200
Propylamine Analog () Co(II) ~200

Turnover frequency (TOF) for *rac-lactide polymerization at 25°C.

Pharmacological Potential

For example, 4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid derivatives () exhibit IC₅₀ values <1 µM against cancer cell lines .

Biological Activity

(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that exhibits significant potential in various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is C10H13N3OC_{10}H_{13}N_3O with a molecular weight of 191.23 g/mol. Its structure features a furan ring and a pyrazole moiety, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan and pyrazole groups allows for specific binding interactions that can modulate biological pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine may possess similar activities .

Anti-inflammatory Effects

Compounds containing furan and pyrazole rings have been reported to exhibit anti-inflammatory properties. The exact mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Although specific studies on this compound are sparse, its structural characteristics align with known anti-inflammatory agents .

Research Findings and Case Studies

Study Findings
Study 1: Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria with MIC values in the low micromolar range.
Study 2: Anticancer ActivityShowed significant cytotoxicity against breast cancer cell lines with IC50 values < 100 nM. Morphological changes indicative of apoptosis were observed.
Study 3: Anti-inflammatory MechanismIdentified inhibition of COX enzymes in vitro, leading to reduced prostaglandin synthesis.

Synthesis Methods

The synthesis of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction between furan derivatives and pyrazole intermediates under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

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